molecular formula C10H17NO2 B137804 1-N-Boc-3,4-dihydro-2H-pyridine CAS No. 131667-57-7

1-N-Boc-3,4-dihydro-2H-pyridine

Cat. No.: B137804
CAS No.: 131667-57-7
M. Wt: 183.25 g/mol
InChI Key: VIBQTJLMJANION-UHFFFAOYSA-N
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Description

1-N-Boc-3,4-dihydro-2H-pyridine, also known as tert-butyl 3,4-dihydro-1(2H)-pyridinecarboxylate, is a heterocyclic organic compound. It is characterized by a pyridine ring that is partially saturated and protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-Boc-3,4-dihydro-2H-pyridine can be synthesized through the reaction of 3,4-dihydro-2H-pyridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-N-Boc-3,4-dihydro-2H-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Free amine.

Scientific Research Applications

1-N-Boc-3,4-dihydro-2H-pyridine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: It is used in the development of biologically active molecules, including pharmaceuticals.

    Medicine: The compound is involved in the synthesis of drug candidates and intermediates.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-N-Boc-3,4-dihydro-2H-pyridine involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing selective transformations at other sites of the molecule. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amine .

Comparison with Similar Compounds

  • 1-N-Boc-1,2,3,4-tetrahydropyridine
  • N-Boc-2,5-dihydro-1H-pyrrole
  • N-Boc-2,3-dihydro-1H-pyrrole

Uniqueness: 1-N-Boc-3,4-dihydro-2H-pyridine is unique due to its specific structure, which combines the partially saturated pyridine ring with the Boc protecting group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBQTJLMJANION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440316
Record name 1-N-Boc-3,4-dihydro-2H-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131667-57-7
Record name 1-N-Boc-3,4-dihydro-2H-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate
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